![molecular formula C7H6BrNO2 B3148349 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 643067-83-8](/img/structure/B3148349.png)
8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
説明
8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
科学的研究の応用
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including compounds like 8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, play a crucial role in various scientific fields due to their unique chemical properties and applications. These compounds are involved in the synthesis of complex molecules, serving as key intermediates in organic synthesis. The regioselectivity in bromination of pyridine derivatives is of particular interest, as it provides insight into the inductive effects of nitrogen in the ring, affecting the bromination outcome in unsymmetrical dimethylpyridines (Rajesh Thapa, Jordan D Brown, T. Balestri, R. Taylor, 2014).
Environmental and Biological Activities
The study of pyridine derivatives extends into environmental science, where their transformation products, including brominated and mixed chloro/bromo derivatives, are investigated for their potential toxicity and environmental impact. Research into polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) has highlighted concerns regarding their similarity in toxicity profiles to their chlorinated counterparts, suggesting a need for further research and monitoring of these compounds (L. Birnbaum, D. Staskal, J. Diliberto, 2003).
Catalysis and Synthetic Applications
In the field of catalysis, the synthesis of pyrano[2,3-d]pyrimidines showcases the utility of pyridine derivatives in medicinal chemistry and pharmaceutical industries. These compounds serve as key precursors for developing bioactive molecules, demonstrating the versatility of pyridine derivatives in drug development and synthesis (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Therapeutic and Analytical Chemistry
The medicinal importance of pyridine derivatives is underscored by their wide range of biological activities, including antifungal, antibacterial, and anticancer effects. These compounds also find applications in analytical chemistry as chemosensors, demonstrating their versatility and potential in various scientific domains (Gasem Mohammad Abu-Taweel, M. Ibrahim, Sikandar Khan, H. M. Al-Saidi, Meshal Alshamrani, F. Alhumaydhi, Salman S. Alharthi, 2022).
特性
IUPAC Name |
8-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHQXFDMTGXJAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738864 | |
| Record name | 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643067-83-8 | |
| Record name | 8-Bromo-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

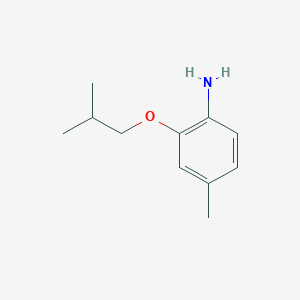

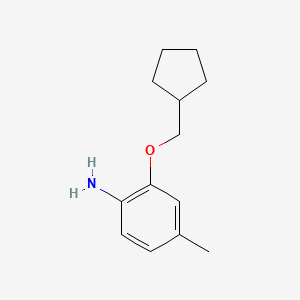
![4-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3148290.png)
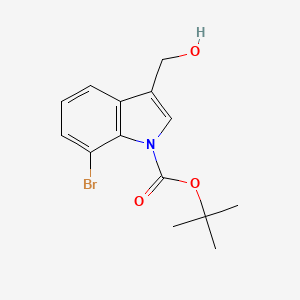
![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)

![6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B3148334.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)
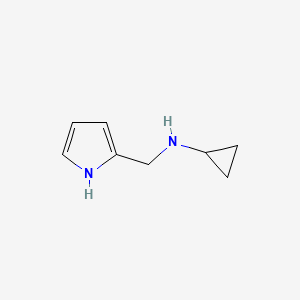
![[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid](/img/structure/B3148352.png)
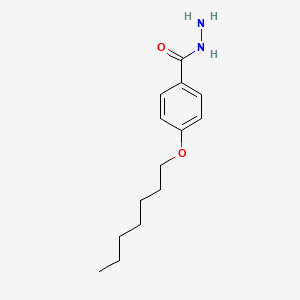

![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)